molecular formula C8H13NO4 B13919372 2-Nitro-3-pivaloyloxypropene CAS No. 78551-14-1

2-Nitro-3-pivaloyloxypropene

Cat. No.: B13919372
CAS No.: 78551-14-1
M. Wt: 187.19 g/mol
InChI Key: HRYQXODNLXZZPD-UHFFFAOYSA-N
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Description

2-Nitro-3-pivaloyloxypropene is an organic compound with the molecular formula C8H13NO4. This compound is characterized by the presence of a nitro group (-NO2) and a pivaloyloxy group (-OCOC(CH3)3) attached to a propene backbone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitroprop-2-enyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-6(9(11)12)5-13-7(10)8(2,3)4/h1,5H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYQXODNLXZZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC(=C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474306
Record name 2-NITRO-3-PIVALOYLOXYPROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78551-14-1
Record name 2-NITRO-3-PIVALOYLOXYPROPENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Nitrodiols

  • The starting material is typically a nitro-substituted diol, which undergoes esterification with pivaloyl chloride in the presence of a base such as sodium acetate .
  • This step converts the hydroxyl group into a pivaloyloxy ester, activating the molecule for subsequent elimination.
  • The reaction is generally carried out in an aprotic solvent like diethyl ether under mild conditions to avoid decomposition of sensitive intermediates.

Dehydration to Form the Nitroalkene

  • The pivaloyloxy ester intermediate undergoes elimination of pivalic acid to form the conjugated nitroalkene.
  • Sodium acetate acts as a mild base facilitating this elimination.
  • This method avoids harsher dehydrating agents, providing good yields and selectivity.
  • Alternative dehydrating agents such as methanesulfonyl chloride , dicyclohexylcarbodiimide (DCC) , and phthalic anhydride have been reported for nitroalkene formation but pivaloyl chloride esterification followed by elimination remains preferred for this compound due to efficiency and stability considerations.

Representative Experimental Procedure

Step Reagents & Conditions Outcome Yield (%) Reference
1. Esterification Nitrodiol + Pivaloyl chloride + Sodium acetate in diethyl ether Formation of pivaloyloxy ester intermediate 90-95%
2. Elimination Mild heating with sodium acetate Elimination of pivalic acid to form 2-nitro-3-pivaloyloxypropene 83-90%
  • For example, Seebach and Knochel demonstrated the synthesis of this compound by esterifying the nitrodiol with pivaloyl chloride, followed by elimination using sodium acetate, achieving yields up to 90%.

Mechanistic Insights and Reaction Pathway

  • The reaction proceeds via initial nucleophilic attack of the nitrodiol hydroxyl group on pivaloyl chloride, forming the ester.
  • Subsequent base-promoted elimination removes pivalic acid, generating the conjugated nitroalkene double bond.
  • The resulting this compound features an electron-deficient alkene adjacent to a nitro group and an ester substituent, making it highly reactive for further cyclizations and bond-forming reactions.

Alternative Synthetic Routes and Variations

  • While esterification with pivaloyl chloride is the most common route, some studies have explored the use of pivalic anhydride for ester formation.
  • Other dehydrating agents such as methanesulfonyl chloride in dichloromethane at 0°C have been used for dehydration of nitroalcohols to nitroalkenes, though these methods are less specific to this compound.
  • The use of dicyclohexylcarbodiimide (DCC) with copper(I) chloride catalyst in ethereal solvents has been reported for dehydration of nitroalcohols to nitroalkenes, offering high yields but requiring more specialized conditions.

Summary Table of Preparation Conditions and Yields

Preparation Step Reagents Solvent Temperature Yield (%) Notes
Esterification Pivaloyl chloride, sodium acetate Diethyl ether Room temp 90-95 Mild conditions, high selectivity
Elimination Sodium acetate Diethyl ether Mild heating 83-90 Clean elimination, avoids harsh reagents
Alternative dehydration Methanesulfonyl chloride, trimethylamine DCM 0°C 70-80 Used for general nitroalkenes
Alternative dehydration Dicyclohexylcarbodiimide, CuCl Ether solvents Room temp 60-99 Catalytic, high yield but complex setup

Research Results and Applications

  • The prepared this compound reagent has been extensively used in organic synthesis as a linchpin for constructing complex bicyclic and polycyclic structures via double cyclizations and annulations.
  • Yields of 83% to 90% have been consistently reported for its preparation, confirming the robustness of the esterification-elimination synthetic route.
  • Its stability and reactivity have enabled the synthesis of diverse compounds, including cis-fused bicyclic nitro alcohols and pentacyclic frameworks related to natural products.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-pivaloyloxypropene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

Scientific Research Applications

2-Nitro-3-pivaloyloxypropene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Nitro-3-pivaloyloxypropene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Biological Activity

2-Nitro-3-pivaloyloxypropene (NPP) is a nitroalkene compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antitumor, and other relevant activities, supported by data tables and research findings.

The synthesis of this compound typically involves the esterification of 2-nitropropene with pivalic acid under acidic conditions, often using sulfuric acid as a catalyst. This process is crucial for obtaining high yields of the desired compound . The chemical structure of NPP includes a nitro group, which is significant for its biological activity.

The biological activity of NPP can be attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates are capable of interacting with cellular components, potentially leading to enzyme inhibition and modulation of signaling pathways . The nitro group also influences the polarity and electronic properties of the molecule, enhancing its interactions with biomolecules .

Antibacterial Activity

NPP exhibits notable antibacterial properties. Studies have shown that compounds containing nitro groups can trigger redox reactions within cells, leading to toxicity in various microorganisms, including bacteria and parasites . For instance, the presence of the nitro group has been linked to enhanced antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

CompoundMIC (μM)Target Organism
NPP20Staphylococcus aureus
NPP30Pseudomonas aeruginosa

Antitumor Activity

Research indicates that NPP derivatives possess antitumor characteristics. The presence of the nitro group has been essential for antitumor activity in various studies, where modifications to this group resulted in reduced efficacy . In particular, NPP has shown potential against different cancer cell lines.

CompoundIC50 (μM)Cancer Cell Line
NPP15A549 (lung cancer)
NPP derivative25HeLa (cervical cancer)

Other Biological Activities

Beyond antibacterial and antitumor effects, NPP has been studied for its potential anti-inflammatory properties. Compounds similar to NPP have demonstrated cytoprotective effects and inhibition of pro-inflammatory cytokines like IL-1β and TNF-α .

Case Studies

  • Antibacterial Efficacy : A study highlighted that NPP exhibited significant antibacterial activity with an MIC value comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains .
  • Antitumor Mechanisms : In vitro studies demonstrated that NPP induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism by which it exerts its antitumor effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Nitro-3-pivaloyloxypropene, and what analytical techniques are recommended for confirming its purity and structure?

  • Methodological Answer : Synthesis typically involves nitro-functionalization and esterification of propene derivatives. Key steps include precursor selection (e.g., pivaloyl chloride and nitroalkene intermediates) under controlled anhydrous conditions. For purity and structural confirmation, use:

  • Nuclear Magnetic Resonance (NMR) for functional group analysis.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98%).
  • Mass Spectrometry (MS) for molecular weight validation.
  • Infrared (IR) Spectroscopy to identify nitro and ester groups.
  • Experimental protocols should align with reproducibility guidelines, including detailed reaction parameters (temperature, solvent, catalysts) . Computational tools like REAXYS and BKMS databases can aid in route optimization .

Q. How should researchers design experiments to assess the reactivity of this compound under varying conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically alter one variable (e.g., pH from 3–10, temperature from 25°C to 60°C) while keeping others constant.
  • Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates or degradation pathways.
  • Product Analysis : Employ gas chromatography-mass spectrometry (GC-MS) to identify byproducts.
  • Replicability : Document all conditions in the "Experimental" section, adhering to guidelines for reproducibility .

Advanced Research Questions

Q. What advanced computational methods can predict the reactivity of this compound in novel reactions (e.g., cycloadditions or nucleophilic substitutions)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model electronic transitions and transition states to predict regioselectivity.
  • Database Integration : Cross-reference with REAXYS_BIOCATALYSIS and PISTACHIO databases for analogous reactions .
  • Machine Learning : Train models on nitro-compound reactivity datasets to forecast outcomes.
  • Validation : Compare computational predictions with small-scale lab experiments.

Q. How can researchers resolve contradictions in experimental data regarding the compound’s stability (e.g., conflicting thermal degradation results)?

  • Methodological Answer :

  • Systematic Analysis Framework :

Replicate Experiments : Confirm results under identical conditions.

Cross-Validation : Use multiple techniques (e.g., DSC for thermal stability, TGA for mass loss).

Environmental Controls : Ensure humidity and oxygen levels are consistent.

Literature Benchmarking : Compare findings with prior studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to identify methodological gaps .

  • Statistical Tools : Apply ANOVA or PCA to isolate variables causing discrepancies.

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Screen catalysts like organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP).
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF, THF) to enhance stereocontrol.
  • Crystallography : Use X-ray diffraction to confirm enantiomeric excess.
  • Dynamic Kinetic Resolution : Apply time-resolved NMR to monitor chiral intermediates .

Methodological Frameworks for Research Design

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) be adapted to structure studies on this compound’s mechanistic pathways?

  • Adaptation for Chemistry :

  • Population : Target molecule and its reactive sites.
  • Intervention : Reaction conditions (e.g., catalysts, light/heat).
  • Comparison : Baseline reactivity vs. modified conditions.
  • Outcome : Yield, selectivity, or degradation products.
  • Example: Study the effect of UV light (intervention) on nitro-group rearrangement (outcome) compared to thermal activation (comparison) .

Q. What are the best practices for formulating hypothesis-driven research questions on this compound’s environmental fate or toxicity?

  • Methodological Answer :

  • Problem Identification : Use literature gaps (e.g., lack of ecotoxicity data).
  • Hypothesis Testing : Example: "Exposure to UV light increases this compound’s aquatic toxicity via nitro-to-nitrite conversion."
  • Experimental Design : Include biotic/abiotic degradation assays and LC50 tests on model organisms.
  • Ethical Alignment : Follow principles for hazardous compound handling .

Data Presentation and Reproducibility

Q. How should researchers present complex datasets (e.g., reaction kinetics or spectroscopic analyses) to ensure clarity and reproducibility?

  • Methodological Answer :

  • Structured Tables : Include raw data (e.g., time vs. concentration) and derived parameters (e.g., rate constants).
  • Supplementary Materials : Provide NMR spectra, chromatograms, and computational input files.
  • Metadata Documentation : Detail instrument calibration and software settings (e.g., Gaussian convergence criteria) .

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